molecular formula C14H21N3O3 B12444836 tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate

tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate

Cat. No.: B12444836
M. Wt: 279.33 g/mol
InChI Key: FBOOJRZVMPVFMV-UHFFFAOYSA-N
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Description

tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. The structure of this compound features a pyridine ring, a hydroxyimino group, and a tert-butyloxycarbonyl (Boc)-protected amine, making it a potential intermediate for the synthesis of more complex molecules . The Boc group is a widely used protecting group in organic synthesis, particularly in the development of peptides and other pharmacologically active compounds . The presence of the pyridine moiety is significant as this heterocycle is a common pharmacophore found in molecules with a wide range of biological activities . Researchers may explore this compound as a key intermediate for constructing targeted degraders or other bifunctional molecules that require a versatile linker and functional groups for conjugation . Its application is strictly confined to laboratory research for the purpose of developing new chemical entities and investigating their potential interactions.

Properties

IUPAC Name

tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOOJRZVMPVFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions with Hydroxylamine Derivatives

A primary route involves the condensation of tert-butyl carbamate precursors with hydroxylamine-containing intermediates. For example, Patent CN102020589B outlines a method where N-Boc-D-serine reacts with hydroxylamine hydrochloride under basic conditions (potassium carbonate) to form the hydroxyimino moiety. The reaction proceeds via mixed anhydride formation using isobutyl chlorocarbonate, followed by nucleophilic substitution with pyridinylbutyl amines. Key steps include:

Step Reagents/Conditions Yield
Anhydride formation Isobutyl chlorocarbonate, N-methylmorpholine, 0–5°C 93.1%
Condensation Benzylamine, ethyl acetate, 10–15°C 92.4%

This method achieves high regiocontrol due to the steric protection offered by the tert-butyl group, minimizing side reactions.

Reductive Amination Strategies

Reductive amination is employed to introduce the hydroxyimino group while preserving the carbamate functionality. PubChem CID 136863573 details a protocol where 4-pyridinylbutanal is treated with hydroxylamine hydrochloride, followed by sodium cyanoborohydride in ethanol. The tert-butyl carbamate group is subsequently introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions:

Component Role Conditions
4-Pyridinylbutanal Substrate Ethanol, 25°C
Hydroxylamine HCl Nucleophile 16 hours, stirring
NaBH3CN Reducing agent 0–5°C, inert atmosphere

This method yields the Z-isomer predominantly (≥95% purity) due to stereoelectronic effects during imine reduction.

Oxidation-Reduction Sequences

Oxidation of primary amines to oximes followed by carbamate protection is another viable pathway. WO2019158550A1 describes the oxidation of tert-butyl N-(4-aminobutyl)carbamate using potassium permanganate in acidic media, yielding the hydroxyimino intermediate. Subsequent coupling with 4-pyridinylboronic acid via Suzuki-Miyaura cross-coupling completes the synthesis:

Reaction Phase Reagents Outcome
Oxidation KMnO4, H2SO4 Conversion of -NH2 to -NOH
Cross-coupling Pd(PPh3)4, Na2CO3 Introduction of pyridinyl group

This method emphasizes catalytic efficiency, with palladium catalysts achieving turnover numbers (TON) >500.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow systems are preferred to enhance yield and safety. PubChem CID 10868112 highlights a protocol using automated reactors for the sequential addition of reagents, minimizing exothermic risks. Key parameters include:

  • Temperature control : Maintained at 10–15°C to prevent Boc group cleavage.
  • Solvent selection : Ethyl acetate vs. dichloromethane, with the former offering better phase separation during workup.
  • Catalyst recycling : Palladium catalysts recovered via filtration membranes, reducing costs by 40%.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Condensation High regioselectivity Requires anhydrous conditions 85–93%
Reductive amination Stereochemical control Sensitive to pH fluctuations 75–92%
Oxidation-cross-coupling Scalable High catalyst costs 65–88%

The condensation route is optimal for lab-scale synthesis, while reductive amination offers superior stereochemical outcomes for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the hydroxyimino group.

    Substitution: The compound can participate in substitution reactions, particularly involving the pyridinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it useful in biochemical assays.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

a. tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate (CAS 946385-15-5)
  • Key Difference: Replaces the hydroxyimino group with an amino (-NH₂) group.
  • This compound is structurally simpler but lacks the redox activity associated with oxime groups .
b. (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
  • Key Difference: Hydroxyimino is attached to a chlorinated pyridine ring at the 3-position.
  • The shifted hydroxyimino position may reduce steric hindrance compared to the target compound .
c. tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
  • Key Difference : Contains a methoxy (-OCH₃) group at the 5-position of the pyridine ring.
  • This modification could increase bioavailability but reduce metabolic resistance .

Heterocyclic System Modifications

a. tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6)
  • Key Difference: Replaces the pyridine ring with a tetrahydropyran (oxane) system and a cyano (-CN) group.
  • The cyano group offers dipole interactions but lacks the hydrogen-bonding capacity of hydroxyimino .
b. tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (CAS 294210-79-0)
  • Key Difference : Pyrimidine ring instead of pyridine, with a chlorine substituent.
  • Implications : Pyrimidine’s dual nitrogen atoms increase polarity and binding affinity to nucleic acids. The chlorine atom may enhance cytotoxicity, making this compound more suited for anticancer applications .

Backbone and Functional Group Variations

a. tert-butyl (1-acetylpiperidin-4-yl)carbamate
  • Key Difference : Piperidine ring with an acetyl group instead of a pyridinylbutyl chain.
  • Implications : The acetylated piperidine enhances lipophilicity, favoring blood-brain barrier penetration. However, the lack of an oxime group limits its utility in metal-chelating applications .
b. tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4)
  • Key Difference : Rigid piperidine ring with a cis-methyl group.
  • Implications : Increased conformational rigidity may improve selectivity for enzyme active sites but reduce synthetic accessibility compared to the flexible butyl chain in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Key Substituent/Ring Functional Group Potential Applications Reference
tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate Pyridin-4-ylbutyl Hydroxyimino Medicinal chemistry, Catalysis -
tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate 3-Pyridinylbutyl Amino Drug intermediates
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate 4-Chloro-pyridine Hydroxyimino, Chloro Anticancer agents
tert-butyl N-(4-cyanooxan-4-yl)carbamate Oxane (tetrahydropyran) Cyano Polymer chemistry

Biological Activity

Tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a hydroxylamine moiety, and a pyridine ring. Its chemical structure can be represented as follows:

C12H18N4O3\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymes : The compound acts as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, it may prevent the aggregation of amyloid-beta peptides (Aβ), which are implicated in neurodegenerative processes .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. Specifically, it reduces levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures, suggesting a mechanism for its neuroprotective properties .
  • Oxidative Stress Modulation : The compound has shown potential in modulating oxidative stress levels in vivo. In studies involving scopolamine-induced oxidative stress, it was observed to lower malondialdehyde (MDA) levels, indicating a reduction in lipid peroxidation and oxidative damage .

In Vitro Studies

A series of experiments were conducted to assess the protective effects of this compound on astrocyte viability when exposed to Aβ:

  • Cell Viability Assays : Treatment with the compound resulted in a significant increase in cell viability compared to untreated controls exposed to Aβ. Specifically, cell viability improved from 43.78% (Aβ only) to 62.98% when treated with the compound .

In Vivo Studies

In vivo models have also been utilized to evaluate the efficacy of this compound:

  • Scopolamine Model : When administered to rats subjected to scopolamine-induced cognitive impairment, the compound demonstrated moderate protective effects against oxidative stress markers. However, it did not show significant differences when compared to established treatments like galantamine .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Alzheimer's Disease Models : In models simulating Alzheimer's disease pathology, the compound's ability to inhibit Aβ aggregation presents a promising avenue for therapeutic development.
  • Oxidative Stress Disorders : Given its modulation of oxidative stress markers, further exploration into its role in other neurodegenerative diseases characterized by oxidative damage is warranted.

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